molecular formula C8H18N2O2S B3154903 N-(4-aminocyclohexyl)ethanesulfonamide CAS No. 787549-14-8

N-(4-aminocyclohexyl)ethanesulfonamide

Cat. No.: B3154903
CAS No.: 787549-14-8
M. Wt: 206.31 g/mol
InChI Key: FPGMIEHZKLHZTF-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)ethanesulfonamide is a sulfonamide derivative characterized by a cyclohexylamine core substituted with an ethanesulfonamide group at the 4-position. Sulfonamides are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities. The presence of the 4-amino group on the cyclohexyl ring likely enhances solubility and modulates electronic properties, which may influence binding to biological targets.

Properties

IUPAC Name

N-(4-aminocyclohexyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGMIEHZKLHZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-aminocyclohexyl)ethanesulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications, supported by relevant case studies and research findings.

Overview of this compound

This compound is characterized by its sulfonamide functional group, which is known for its role in various biological processes. Sulfonamides generally exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition effects.

The biological activity of this compound primarily involves the inhibition of specific enzymes:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in the hydrolysis of the neurotransmitter acetylcholine. Inhibition can lead to increased levels of acetylcholine at synapses, which is beneficial in treating conditions like Alzheimer's disease.
  • Carbonic Anhydrase (CA) : This enzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition can have therapeutic effects in conditions such as glaucoma and certain types of edema.

Research indicates that this compound exhibits significant inhibitory activity against AChE and CA. The inhibition constants (KiK_i) for these enzymes have been reported in various studies:

Enzyme Inhibition Constant (KiK_i)
Acetylcholinesterase23.11–52.49 nM
Carbonic Anhydrase I18.66–59.62 nM
Carbonic Anhydrase II9.33–120.80 nM

These values suggest that the compound may be more effective than traditional inhibitors like tacrine and acetazolamide, which are used clinically for similar purposes .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound showed potent inhibition against AChE and CA, with promising cytotoxicity profiles on neuroblastoma cell lines .
  • Neurotoxicity Assessment : Investigations into the neurotoxic effects revealed that while some derivatives exhibited high potency against target enzymes, they also presented cytotoxic effects on neuronal cells. This dual effect necessitates careful consideration in therapeutic applications .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity and interaction mechanisms of this compound with AChE and CA. These studies support the hypothesis that structural modifications can enhance selectivity and reduce toxicity .

Therapeutic Implications

Given its biological activity, this compound holds potential for:

  • Alzheimer’s Disease Treatment : By increasing acetylcholine levels through AChE inhibition, it may alleviate cognitive decline.
  • Glaucoma Management : CA inhibition could help reduce intraocular pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between N-(4-aminocyclohexyl)ethanesulfonamide and related sulfonamides are summarized below:

Structural Comparisons

Compound Name Core Structure Substituents/Modifications Key Features
This compound Cyclohexylamine + ethanesulfonamide 4-amino group on cyclohexyl ring Potential for hydrogen bonding via NH₂; flexible cyclohexyl conformation
N-Cyclohexyl-N-ethyl-4-methylbenzenesulfonamide Benzenesulfonamide Cyclohexyl, ethyl, and methyl groups Aromatic benzene ring; chair conformation of cyclohexyl; C–H···O hydrogen bonds
(E)-N-Aryl-2-arylethenesulfonamide Ethenesulfonamide Aryl groups at N and ethene positions Conjugated double bond; nitro/methoxy substituents; yellow crystalline solid
Patent-derived ethanesulfonamides Ethanesulfonamide + heterocycles Pyrrolo-triazolo-pyrazine, triazolyl groups Complex heterocyclic substituents; designed for high-affinity protein binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-aminocyclohexyl)ethanesulfonamide
Reactant of Route 2
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N-(4-aminocyclohexyl)ethanesulfonamide

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